
Chloro-tris(4-chlorophenyl)phosphanium;gold
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro-tris(4-chlorophenyl)phosphanium;gold is a compound that combines the properties of gold with those of tris(4-chlorophenyl)phosphine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chloro-tris(4-chlorophenyl)phosphanium;gold typically involves the reaction of tris(4-chlorophenyl)phosphine with a gold precursor. One common method is to react tris(4-chlorophenyl)phosphine with gold chloride (AuCl) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automation can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro-tris(4-chlorophenyl)phosphanium;gold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of gold.
Reduction: It can be reduced under specific conditions to yield gold nanoparticles.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold nanoparticles. Substitution reactions can lead to a variety of phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Chloro-tris(4-chlorophenyl)phosphanium;gold has several scientific research applications:
Wirkmechanismus
The mechanism by which chloro-tris(4-chlorophenyl)phosphanium;gold exerts its effects involves the interaction of the gold center with various molecular targets. In catalysis, the gold center can activate substrates by coordinating to them, facilitating various chemical transformations. In biological systems, the gold center can interact with proteins and other biomolecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4-chlorophenyl)phosphine: Similar in structure but lacks the gold component.
Tris(4-fluorophenyl)phosphine: Contains fluorine atoms instead of chlorine, leading to different reactivity.
Tris(4-methoxyphenyl)phosphine: Contains methoxy groups, which can influence its electronic properties.
Uniqueness
Chloro-tris(4-chlorophenyl)phosphanium;gold is unique due to the presence of both gold and tris(4-chlorophenyl)phosphine in its structure. This combination imparts unique catalytic and electronic properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
65295-04-7 |
|---|---|
Molekularformel |
C18H12AuCl4P+ |
Molekulargewicht |
598.0 g/mol |
IUPAC-Name |
chloro-tris(4-chlorophenyl)phosphanium;gold |
InChI |
InChI=1S/C18H12Cl4P.Au/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;/q+1; |
InChI-Schlüssel |
ATIPICFUKPPYJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[P+](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)Cl)Cl.[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


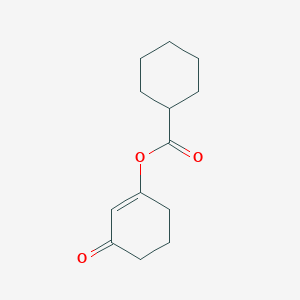
![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)
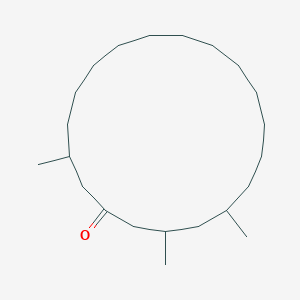
![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)

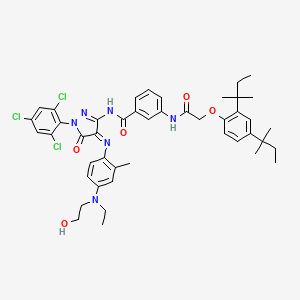

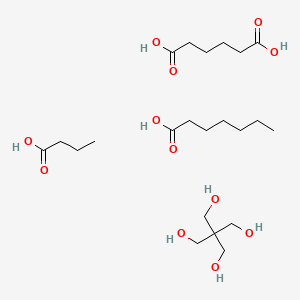
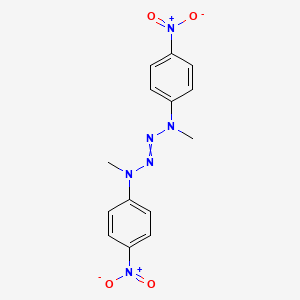

![N-[2-(4-Fluorophenyl)ethenyl]formamide](/img/structure/B14469955.png)
![2,2-Dichloro-1-(1-oxa-5-azaspiro[5.6]dodecan-5-yl)ethan-1-one](/img/structure/B14469962.png)
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)
